molecular formula C15H21N3S B2673618 N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 303796-64-7

N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2673618
CAS No.: 303796-64-7
M. Wt: 275.41
InChI Key: FDVFNGRSWMJHTK-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine consists of a benzothieno ring fused with a pyrimidine ring, and an amine group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the amine nitrogen .

Scientific Research Applications

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure but differ in the fused ring system.

    Benzothieno[3,2-d]pyrimidines: These compounds have a similar benzothieno ring but differ in the position of the nitrogen atoms in the pyrimidine ring.

The uniqueness of N-(3-methylbutyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of the 3-methylbutyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(3-methylbutyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-10(2)7-8-16-14-13-11-5-3-4-6-12(11)19-15(13)18-9-17-14/h9-10H,3-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFNGRSWMJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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